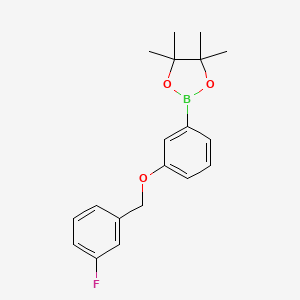

2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronate esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis. The structure features a 1,3,2-dioxaborolane core with a 3-fluorobenzyloxy-substituted phenyl group. Such boronate esters are critical intermediates in pharmaceutical synthesis, as seen in the development of RET kinase inhibitors like selpercatinib .

Properties

IUPAC Name |

2-[3-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-8-6-10-17(12-15)22-13-14-7-5-9-16(21)11-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPYIFVRURSZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl products. This reaction is facilitated by a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides.

Conditions: Inert atmosphere, typically under nitrogen or argon, with temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for:

Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.

Biology: In the synthesis of biologically active compounds and drug candidates.

Medicine: For the development of pharmaceuticals, particularly in the creation of new therapeutic agents.

Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through the Suzuki–Miyaura coupling mechanism, which involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity and applications. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Improve oxidative stability and reaction rates in cross-couplings but may require harsher conditions (e.g., higher catalyst loading) .

- Electron-Donating Groups (e.g., -OCH₃) : Reduce boronate electrophilicity, slowing cross-coupling reactions but improving solubility in polar solvents .

- Steric Effects : Bulky substituents (e.g., 2-methyl in ) hinder catalyst accessibility, necessitating optimized ligand systems.

Benzyloxy vs. Allyloxy and Other Ether Linkages

The target compound’s 3-fluorobenzyloxy group is distinct from allyloxy or methoxymethoxy analogs:

- Allyloxy Derivatives (e.g., 4,4,5,5-tetramethyl-2-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)-1,3,2-dioxaborolane): Allyl ethers introduce conjugation pathways, enabling photochemical applications but reducing hydrolytic stability .

- Methoxymethoxy Derivatives (e.g., 4-(methoxymethoxy)-2-{2-[3-borono-phenyl]ethyl}aniline): These groups act as protective moieties, allowing selective deprotection in multistep syntheses .

Reactivity in Cross-Coupling Reactions

- Target Compound : The 3-fluorobenzyloxy group balances electronic activation and steric accessibility, achieving moderate yields (~70–80%) in Suzuki couplings under mild conditions (e.g., Pd(dppf)Cl₂, Cs₂CO₃) .

- Chlorinated Analogs : 3,5-Dichloro derivatives require elevated temperatures (90–100°C) and longer reaction times due to reduced electrophilicity .

- Thiophene-Containing Analog (e.g., 4,4,5,5-tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane): Heterocyclic boronates exhibit unique reactivity in synthesizing π-conjugated materials but face challenges in regioselectivity .

Biological Activity

2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has attracted attention in various fields of research due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C19H22BFO3

- Molecular Weight: 328.19 g/mol

- CAS Number: 1648930-12-4

The compound features a five-membered ring structure containing boron and oxygen, which is characteristic of dioxaborolanes. The presence of the fluorobenzyl group enhances its reactivity and selectivity in biological systems.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role in cancer therapy and drug design.

Boron Neutron Capture Therapy (BNCT)

One of the most significant applications of this compound is in Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted cancer treatment that utilizes the unique properties of boron to selectively destroy cancer cells while sparing healthy tissue. The mechanism involves:

- Neutron Capture: The boron atom captures thermal neutrons and undergoes a nuclear reaction.

- Particle Emission: This reaction produces high-energy alpha particles and lithium nuclei that induce localized damage to cancer cells.

Drug Design and Development

The compound's structure allows it to be a versatile building block in drug design. Its ability to participate in various chemical reactions makes it suitable for synthesizing novel pharmaceuticals. Research has indicated potential inhibitory effects on various biological targets:

- Nitric Oxide Synthase (NOS) Inhibition: Studies have shown that modifications to the structure can enhance inhibition against different NOS isozymes (nNOS, eNOS, iNOS), which are crucial in various physiological processes.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition Studies: Research indicates that structural modifications can significantly enhance the compound's efficacy against specific enzymes involved in tumor growth.

- Synthesis and Evaluation: The synthesis of m-aryloxy phenols through demethylation reactions has been explored. These compounds were evaluated for their ability to inhibit NOS isozymes effectively.

Comparative Analysis

To provide a clearer understanding of how this compound compares with similar compounds in terms of biological activity and applications:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Potential BNCT and drug design | Cancer therapy |

| Other Boronate Esters | Varies | Inhibitory effects on NOS | Organic synthesis |

Case Studies

A notable case study involved the synthesis of derivatives from this compound aimed at enhancing its biological efficacy against specific cancer types. The findings suggested that specific substitutions on the phenolic ring could lead to improved selectivity and potency as anticancer agents.

Q & A

What are the standard synthetic routes for preparing 2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Category : Basic

Answer :

The synthesis typically involves two key steps:

Formation of the fluorinated benzyl ether : React 3-fluorobenzyl alcohol with a halogenated phenol derivative (e.g., 3-bromophenol) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the 3-fluorobenzyloxy group.

Boronate ester formation : Couple the resulting aryl intermediate with pinacol borane (HBpin) via palladium-catalyzed Miyaura borylation. Optimize conditions using Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base in anhydrous THF at 80°C for 12–24 hours .

Which spectroscopic methods are most reliable for characterizing this compound?

Category : Basic

Answer :

Key characterization techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and fluorobenzyloxy groups (δ 5.1–5.3 ppm for -OCH₂-). The tetramethyl dioxaborolane moiety appears as a singlet at δ 1.3–1.4 ppm.

- ¹¹B NMR : A peak near δ 30–32 ppm confirms boronate ester formation.

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 356.18).

- X-ray crystallography (if crystalline): Resolve steric effects from the tetramethyl groups .

How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?

Category : Advanced

Answer :

Substituent effects are critical:

- Electron-withdrawing groups (e.g., -F) : Enhance oxidative addition in Suzuki-Miyaura couplings by polarizing the C-B bond. The 3-fluorobenzyloxy group increases electrophilicity at the boron center.

- Steric hindrance : The 3-fluorobenzyloxy group’s ortho position may slow transmetallation. Compare with analogs (e.g., 4-fluorobenzyl derivatives) to assess steric vs. electronic contributions.

- Data-driven approach : Use Hammett constants (σ) to predict reactivity trends. For example, fluorine (σ = +0.43) increases reaction rates compared to methyl groups (σ = −0.17) .

How can researchers resolve discrepancies in NMR data for boron-containing compounds?

Category : Advanced

Answer :

Common issues and solutions:

- Dynamic broadening : Heat samples to 50°C to reduce line broadening caused by slow rotation around the B-O bond.

- Impurity signals : Use gradient-enhanced 2D NMR (HSQC, HMBC) to distinguish target compound peaks from byproducts.

- Quantitative ¹¹B NMR : Integrate boron signals against external standards (e.g., BF₃·OEt₂) to assess purity.

- Deuterated solvent effects : Test in CDCl₃ vs. DMSO-d₆; polar solvents may shift fluorine-coupled proton signals .

What strategies optimize Suzuki-Miyaura coupling yields using this boronate ester?

Category : Advanced

Answer :

Optimize via:

- Catalyst selection : Use Pd(PPh₃)₄ for electron-rich aryl partners or Pd(dtbpf)Cl₂ for sterically hindered substrates.

- Solvent/base systems : Dioxane/water (4:1) with Cs₂CO₃ for mild conditions, or toluene/EtOH with K₃PO₄ for higher temperatures (100°C).

- Additives : Include TBAB (tetrabutylammonium bromide) to stabilize boronate intermediates.

- Kinetic monitoring : Track reaction progress via TLC (Rf shift of boronate vs. biaryl product) .

What are the recommended storage and handling protocols for this compound?

Category : Basic

Answer :

- Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent hydrolysis. Desiccate with silica gel.

- Solubility : Dissolve in anhydrous THF or DCM (10 mM stock). Avoid DMSO due to boronate instability.

- Safety : Use gloves and fume hoods; consult SDS for toxicity data (e.g., LD50 in rodents) .

How does fluorinated substitution impact biological activity in drug candidates derived from this compound?

Category : Advanced

Answer :

Fluorine’s effects include:

- Metabolic stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes.

- Lipophilicity : Fluorine increases logP (e.g., +0.14 per -F), enhancing membrane permeability.

- Target binding : Fluorine’s electronegativity strengthens hydrogen bonds in kinase inhibitors (e.g., EGFR inhibitors). Validate via SAR studies comparing 3-F vs. 4-F analogs .

What computational methods predict the reactivity of this boronate ester in cross-coupling?

Category : Advanced

Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level). Focus on B-O bond dissociation energies.

- Molecular docking : Simulate interactions with Pd catalysts to rationalize regioselectivity.

- QSAR models : Correlate substituent parameters (π, σ) with experimental coupling yields .

What are common side reactions during synthesis, and how are they mitigated?

Category : Basic

Answer :

- Protodeboronation : Minimize by using degassed solvents and low temperatures.

- Hydrolysis : Avoid protic solvents; store intermediates under anhydrous conditions.

- Byproduct formation : Purify via flash chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water .

How can researchers design analogs of this compound to improve stability or reactivity?

Category : Advanced

Answer :

- Steric shielding : Introduce bulkier groups (e.g., 3,5-diF substituents) to protect the boron center.

- Electronic tuning : Replace -OCH₂- with -SCH₂- to modulate electron density.

- Pro-drug strategies : Incorporate hydrolyzable esters for controlled release in biological systems. Validate stability via accelerated degradation studies (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.